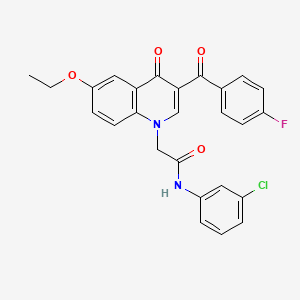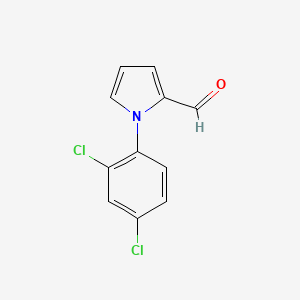
1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, often involves multi-step chemical processes. Techniques such as oxidative annulation and direct Csp3-H to C═O oxidation have been employed for the efficient synthesis of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters, showcasing the adaptability of synthetic methods for these compounds (Wu et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of the pyrrole ring, a five-membered heterocycle containing one nitrogen atom. The substitution at the 2-carbaldehyde position introduces additional chemical functionality, affecting the electronic and structural properties of the molecule. The X-ray crystallography and spectroscopic techniques such as NMR and FT-IR are often utilized to elucidate the detailed molecular structure of these compounds.
Chemical Reactions and Properties
Pyrrole derivatives participate in various chemical reactions, reflecting their rich chemistry. The presence of the carbaldehyde group enables these compounds to undergo nucleophilic addition reactions, condensations, and other transformations that are central to synthetic organic chemistry. For example, the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) derivatives demonstrates the reactivity of the carbaldehyde group in forming complexes with high affinity for certain anions (Deliomeroglu et al., 2014).
Physical Properties Analysis
The physical properties of 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, such as solubility, melting point, and boiling point, are influenced by the molecular structure and the nature of substituents on the pyrrole ring. These properties are crucial for determining the compound's suitability for various applications, including its behavior in chemical syntheses and material science applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for understanding the behavior of pyrrole derivatives in chemical reactions. The dichlorophenyl group attached to the pyrrole ring can affect the electron density and thus influence the reactivity pattern of the molecule. Studies involving the synthesis and reactivity of these compounds provide insights into their chemical behavior and potential applications.
Applications De Recherche Scientifique
Synthesis and Biological Studies
1-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been used as a precursor in the synthesis of various organic compounds. For instance, it's involved in the synthesis and biological study of oxopyrimidines and thiopyrimidines, showcasing its role in creating compounds with potential antibacterial and antifungal activities (Ladani et al., 2009).
Reaction Studies
The compound is also notable in reaction studies. Research has shown that 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, a related compound, reacts with secondary amines, indicating its reactivity and potential for creating methylene-substituted pyrroles and other derivatives (Zaytsev et al., 2005).
Material Sciences and Magnetism
In material sciences, particularly in the field of magnetism, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand for the coordination of paramagnetic transition metal ions. This resulted in a new molecular structure exhibiting single-molecule magnetic behavior, signifying its potential in the development of magnetic materials (Giannopoulos et al., 2014).
Intermediates in Drug Synthesis
1-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been utilized in synthesizing intermediates for small molecule anticancer drugs, highlighting its importance in medicinal chemistry and drug development (Wang et al., 2017).
Anion Binding Properties
The compound has also been explored in the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) receptors, which have been shown to possess anion binding properties. These receptors can be electronically tuned to stabilize conformations with high affinity for specific anions, indicating their potential application in chemical sensing and molecular recognition (Deliomeroglu et al., 2014).
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJCRHQAWUXVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2482833.png)
![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)
![4-Chloro-6-methoxypyrido[2,3-d]pyrimidine](/img/structure/B2482836.png)
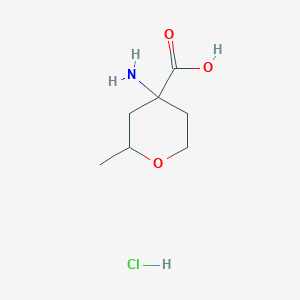
![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)
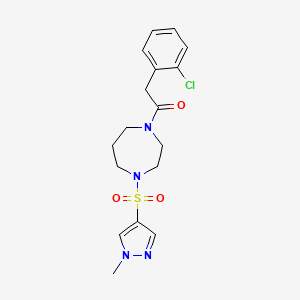


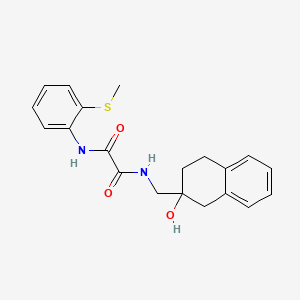
![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)
![2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2482846.png)

